"4-Bromo-5-Methyl-2-nitrobenzoic acid" properties and characteristics
"4-Bromo-5-Methyl-2-nitrobenzoic acid" properties and characteristics
An In-depth Technical Guide to 4-Bromo-5-Methyl-2-nitrobenzoic acid
Introduction
4-Bromo-5-methyl-2-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid, a nitro group, a bromine atom, and a methyl group, makes it a molecule of significant interest in synthetic organic chemistry. The specific arrangement of these functional groups imparts a unique reactivity profile, positioning it as a valuable intermediate and building block for the synthesis of more complex chemical entities. The electron-withdrawing nature of the nitro and bromo groups, combined with the electron-donating methyl group, creates a nuanced electronic environment that influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the compound's properties, a plausible synthetic strategy, detailed protocols for spectral characterization, an analysis of its chemical reactivity, and essential safety protocols. The insights herein are designed to facilitate its effective use in a laboratory setting and to unlock its potential in the development of novel molecules.
Chemical Identity and Physicochemical Properties
The fundamental identity and physical characteristics of 4-Bromo-5-methyl-2-nitrobenzoic acid are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.
Structural Information
Caption: 2D Structure of 4-Bromo-5-Methyl-2-nitrobenzoic acid.
Data Summary Table
| Property | Value | Source |
| CAS Number | 1708958-91-1 | [1] |
| Molecular Formula | C₈H₆BrNO₄ | [1] |
| Molecular Weight | 260.04 g/mol | [1] |
| Purity | ≥98% | [1] |
| Topological Polar Surface Area (TPSA) | 80.44 Ų | [1] |
| LogP | 2.36 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis and Purification
While multiple synthetic routes may exist, a logical and efficient pathway can be designed by considering the directing effects of the substituents. A plausible retrosynthetic analysis suggests that the target molecule can be prepared from a commercially available precursor like 3-methyl-4-bromotoluene through a two-step process involving oxidation and subsequent nitration.
Proposed Synthetic Workflow
The rationale for this sequence is based on established principles of electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. Performing the oxidation first to form 4-bromo-3-methylbenzoic acid sets the stage for a regioselective nitration. In this intermediate, the '2' position is ortho to the activating methyl group and meta to the deactivating carboxylic acid group, making it the most favorable site for electrophilic attack by the nitronium ion (NO₂⁺).
Caption: Proposed two-step synthesis of the target compound.
Purification
Post-synthesis, the crude product would typically require purification. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) is a standard and effective method for obtaining a high-purity crystalline solid. The progress of purification can be monitored by Thin Layer Chromatography (TLC) and the final purity confirmed by spectral analysis and melting point determination.
Spectral Characterization
Structural elucidation and purity assessment of 4-Bromo-5-methyl-2-nitrobenzoic acid rely on standard spectroscopic techniques. The following sections detail the expected spectral features and provide standardized protocols for sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. Another singlet would appear in the aliphatic region for the methyl (CH₃) protons. A broad singlet, which may be exchangeable with D₂O, would correspond to the carboxylic acid proton.
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¹³C NMR: The carbon NMR spectrum will display eight distinct signals. Six signals will be in the aromatic region for the benzene ring carbons, one for the methyl carbon, and one for the carboxyl carbon. The positions of the aromatic carbons are influenced by the electronic effects of the various substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum will provide key information about the functional groups present:
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O-H Stretch: A very broad absorption band in the range of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
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C=O Stretch: A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.
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N-O Stretch: Two strong absorptions, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric), are indicative of the nitro group.
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C-H Stretch: Peaks just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H.
Experimental Protocol: Spectroscopic Analysis
The following protocols are standard methodologies for acquiring high-quality spectral data.[2]
A. NMR Sample Preparation
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Weigh approximately 5-10 mg of the solid 4-Bromo-5-methyl-2-nitrobenzoic acid sample.
-
Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a 5 mm NMR tube.
-
Gently agitate the tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Place the NMR tube in the spectrometer for data acquisition.
B. FTIR Sample Preparation (KBr Pellet Method)
-
Finely grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Ensure the mixture is homogenous and has a fine, powder-like consistency.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Carefully place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the 4000-400 cm⁻¹ range.[2]
Reactivity and Synthetic Utility
The synthetic value of 4-Bromo-5-methyl-2-nitrobenzoic acid stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity.
Caption: Reactivity map of key functional groups.
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The Carboxylic Acid Group: This is the most acidic site and readily undergoes reactions typical of carboxylic acids, such as esterification (with an alcohol under acidic catalysis) and amide bond formation (via an activated intermediate like an acid chloride).
-
The Nitro Group: The nitro group is a powerful electron-withdrawing group and a key site for transformation. Its reduction to an amino group (-NH₂) is a foundational step in pharmaceutical synthesis, opening pathways to form amides, sulfonamides, or heterocyclic rings.[3] This conversion dramatically alters the electronic properties of the ring and provides a nucleophilic handle for further derivatization.
-
The Bromo Group: The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This is a powerful tool for building molecular complexity.
-
The Methyl Group: While generally less reactive, the benzylic protons of the methyl group can undergo free-radical halogenation (e.g., using N-bromosuccinimide), providing another site for functionalization.
Applications in Research and Development
Given its array of functional groups, 4-Bromo-5-methyl-2-nitrobenzoic acid is primarily utilized as a versatile intermediate in organic synthesis. Its structural motifs are found in various classes of functional molecules. Analogous bromo- and nitro-substituted benzoic acids are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[4][5][6] For instance, the reduction of the nitro group to an amine followed by amide coupling is a common strategy in the construction of drug candidates. Similarly, leveraging the bromo substituent in cross-coupling reactions allows for the assembly of complex scaffolds used in materials science and medicinal chemistry.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 4-Bromo-5-methyl-2-nitrobenzoic acid. While a specific safety data sheet (SDS) for this exact compound is not available, data from structurally similar compounds like 4-bromobenzoic acid and other nitrobenzoic acids provide a strong basis for safe handling protocols.[7][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][8]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][10] Avoid contact with skin and eyes.[7][8] Wash hands thoroughly after handling.[7][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][8] Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7][8]
-
Skin Contact: Wash off immediately with soap and plenty of water.[8]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]
-
Conclusion
4-Bromo-5-methyl-2-nitrobenzoic acid is a highly functionalized building block with considerable potential for applications in synthetic chemistry. Its unique substitution pattern allows for a range of selective chemical transformations, making it an asset for constructing complex molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, is paramount for any researcher intending to utilize this compound in their synthetic endeavors.
References
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Panoli, A. (2023, March 30). Exploring the Properties and Applications of 4-Bromo-2-Nitrobenzoic Acid: A Versatile Compound for Various Industries. Medium. Retrieved from [Link]
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Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link]
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Lai, J., et al. Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Retrieved from [Link]
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PubChem. Methyl 5-bromo-2-nitrobenzoate. Retrieved from [Link]
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NIST. Benzoic acid, 4-bromo-. Retrieved from [Link]
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YouTube. (2023, December 16). Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide. Retrieved from [Link]
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Alzchem Group. Methyl-4-bromo benzoic acid. Retrieved from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
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PubChemLite. Methyl 4-bromo-5-fluoro-2-nitrobenzoate (C8H5BrFNO4). Retrieved from [Link]
- Google Patents. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
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